molecular formula C4H8N2O B145677 Allylurea CAS No. 557-11-9

Allylurea

Cat. No. B145677
CAS RN: 557-11-9
M. Wt: 100.12 g/mol
InChI Key: VPJDULFXCAQHRC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Allylurea is a chemical compound with the molecular formula C4H8N2O . It is also known by other names such as 2-Propenylurea, 1-Allylharnstoff, 1-Allylurea, and 1-prop-2-en-1-ylurea .


Synthesis Analysis

Allylurea can be synthesized from the condensation of allylamine, urea, and hydrochloric acid . Another method of preparation involves the reaction of allylamine and silicon tetraisocyanate .


Molecular Structure Analysis

The Allylurea molecule contains a total of 14 bonds. There are 6 non-H bond(s), 2 multiple bond(s), 2 rotatable bond(s), 2 double bond(s), and 1 urea (-thio) derivative(s) .


Chemical Reactions Analysis

While specific chemical reactions involving Allylurea are not detailed in the search results, it’s worth noting that urea derivatives like Allylurea can undergo various chemical reactions. For instance, ureido-derivatized polymers based on both poly(allylurea) and poly(L-citrulline) exhibit UCST-type phase transition behavior under physiologically relevant conditions .


Physical And Chemical Properties Analysis

Allylurea has a density of 1.0±0.1 g/cm3, a boiling point of 167.9±23.0 °C at 760 mmHg, and a flash point of 55.3±22.6 °C . It also has a molar refractivity of 27.5±0.3 cm3, a polar surface area of 55 Å2, and a molar volume of 99.3±3.0 cm3 .

Scientific Research Applications

1. Biomedical Applications

Specific Scientific Field

Biomedical engineering and materials science.

Summary of Application

Allylurea-based hydrogels have been investigated for their unique phase transition behavior under physiologically relevant conditions. These hydrogels exhibit an upper critical solution temperature (UCST) -type phase separation, which means they undergo a positive thermo-sensitive volume change when exposed to specific temperatures . This behavior makes them particularly interesting for biomedical applications.

Experimental Procedures

Results and Outcomes

2. Drug Delivery Systems

Specific Scientific Field

Pharmaceutical sciences and drug delivery.

Summary of Application

Allylurea-based hydrogels can potentially serve as drug carriers due to their reversible volume transitions. When exposed to specific temperatures, these hydrogels release drugs incorporated within them .

Experimental Procedures

Results and Outcomes

Safety And Hazards

Allylurea is classified as harmful if swallowed, in contact with skin, or if inhaled . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes . Protective equipment and adequate ventilation are advised when handling Allylurea .

properties

IUPAC Name

prop-2-enylurea
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H8N2O/c1-2-3-6-4(5)7/h2H,1,3H2,(H3,5,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VPJDULFXCAQHRC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCNC(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H8N2O
Record name ALLYL UREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19739
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2024450
Record name Allylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

100.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Allyl urea is a cream colored powder. (NTP, 1992)
Record name ALLYL UREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19739
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Solubility

greater than or equal to 100 mg/mL at 67.1 °F (NTP, 1992)
Record name ALLYL UREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19739
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Product Name

Allylurea

CAS RN

557-11-9
Record name ALLYL UREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19739
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.
Record name Allylurea
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=557-11-9
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Allylurea
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000557119
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Allylurea
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=7607
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Urea, N-2-propen-1-yl-
Source EPA Chemicals under the TSCA
URL https://www.epa.gov/chemicals-under-tsca
Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Allylurea
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID2024450
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Allylurea
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.326
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ALLYLUREA
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/0CZM19WLK8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Melting Point

162 to 165 °F (NTP, 1992)
Record name ALLYL UREA
Source CAMEO Chemicals
URL https://cameochemicals.noaa.gov/chemical/19739
Description CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management.
Explanation CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Allylurea
Reactant of Route 2
Reactant of Route 2
Allylurea
Reactant of Route 3
Reactant of Route 3
Allylurea
Reactant of Route 4
Allylurea
Reactant of Route 5
Reactant of Route 5
Allylurea
Reactant of Route 6
Allylurea

Citations

For This Compound
602
Citations
N Shimada, H Ino, K Maie, M Nakayama… - …, 2011 - ACS Publications
There are few examples of polymers that exhibit upper critical solution temperature (UCST) behavior under physiological conditions of temperature, pH, and ionic strength. In this study, …
Number of citations: 171 pubs.acs.org
A Olivier, F Cazaux, C Gors, X Coqueret - Biomacromolecules, 2000 - ACS Publications
… potato starch (NPS) and various amounts of allylurea (AU) was performed to gain a better … under the form of allylurea blooming at their surface. The maximal compatibility of allylurea in …
Number of citations: 16 pubs.acs.org
D Ruckert, F Cazaux, X Coqueret - Journal of applied polymer …, 1999 - Wiley Online Library
Allylurea (AU) was used as a reactive additive with poor aptitude to homopolymerization for obtaining grafted plasticized starch films with stabilized physical properties. Potato starch …
Number of citations: 18 onlinelibrary.wiley.com
A Olivier, F Cazaux, X Coqueret - Biomacromolecules, 2001 - ACS Publications
The chemical changes induced by electron-beam irradiation of mixtures of N-allylurea (AU) and amorphized starch were studied by spectroscopic methods for identifying and …
Number of citations: 15 pubs.acs.org
A Usanmaz, O Yilmaz - European polymer journal, 1986 - Elsevier
Crystals of allylurea crystallized from water and methanol have been studied. The unit cell parameters, space groups and densities are a = b = 15.90 A ̊ , c = 4.65 A ̊ , z = 8, I 4/mmm …
Number of citations: 15 www.sciencedirect.com
T Hassel, D Seebach - Angewandte Chemie International …, 1979 - Wiley Online Library
Exclusive reaction at the γ‐position relative to nitrogen takes place between the urea derivative (2), M= MgBr, and electrophiles. The new reagent is readily prepared from (1) and MgBr 2…
Number of citations: 31 onlinelibrary.wiley.com
A Olivier, J Luna‐Carlos, F Cazaux… - Macromolecular …, 2003 - Wiley Online Library
The effectiveness of covalent grafting in mixtures of N‐allylurea (AU) and amorphized starch submitted to electron beam irradiation was studied for elucidating the chemical changes at …
Number of citations: 5 onlinelibrary.wiley.com
V De Renzi, GF Arnaud… - The Journal of Physical …, 2012 - ACS Publications
Functionalization of silicon surfaces with N-allylurea (CH 2 CH–CNH–CO–NH 2 ) represents a valuable strategy to obtain covalently bonded Si–C interfaces with amino and/or …
Number of citations: 4 pubs.acs.org
M QADRI, H TAHIR - 2014 - researchgate.net
The reaction of two dyes, Toluidine blue (TB) and Red MCT dyes (reactive red monochlorotriazine dyes–MCT) with N-allylurea (AU) has been studied in an unbuffered aqueous, acidic …
Number of citations: 0 www.researchgate.net
김대식, 이영무, 강종석, 김기연 - 한국고분자학회학술대회연구논문 …, 2001 - dbpia.co.kr
preparation of Allylurea Brushes on Polysurfone Membrane - 한국고분자학회 학술대회 연구논문 초록집 - 한국고분자학회 : 논문 - DBpia … preparation of Allylurea Brushes on …
Number of citations: 0 www.dbpia.co.kr

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.